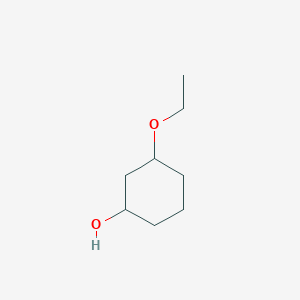
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride” is a chemical compound with the CAS Number: 2227206-69-9 . It has a molecular weight of 223.09 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-6(7,8)5-10;;/h9H,2-5H2,1H3;2*1H . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C6H14CL2F2N2 . More detailed physical and chemical properties were not available in the search results.Scientific Research Applications
Synthesis and Characterization
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride's relevance in scientific research primarily revolves around its role in synthetic chemistry. It serves as a precursor or intermediate in the synthesis of various fluorinated organic compounds. For instance, electrophilic fluorination techniques using reagents like Selectfluor® lead to the formation of novel fluorinated derivatives, highlighting the importance of fluorine-containing compounds in enhancing pharmacological properties and in materials science (Pikun et al., 2018). Furthermore, the synthesis of 6,6-difluorohomopiperazines via microwave-assisted methods showcases the advancements in efficient and rapid synthesis techniques for complex fluorinated structures (Wellner et al., 2003).
Catalysis and Ligand Frameworks
The chemical's framework is also utilized in the development of catalytic systems and ligand structures. For example, the 6-amino-6-methyl-1,4-diazepine group has been explored as an ancillary ligand framework for neutral and cationic group 3 metal alkyls, demonstrating its utility in supporting catalysts for polymerization and other transformations (Ge et al., 2006).
Electrophilic Fluorination
The compound's applications extend to methodologies in electrophilic fluorination, a crucial area in organofluorine chemistry. This process is instrumental in introducing fluorine atoms into organic molecules, significantly altering their chemical and physical properties for various applications, from pharmaceuticals to agrochemicals (Singh & Shreeve, 2004). The development of new electrophilic N-F reagents derived from structures like 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride showcases the ongoing innovation in creating more reactive and selective fluorinating agents (Pereira et al., 2016).
Advanced Material Synthesis
Moreover, the synthesis of complex organofluorine compounds using 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride derivatives paves the way for the creation of materials with specific properties, such as enhanced stability, reactivity, or bioactivity. The exploration of fluorodesilylation reactions for the synthesis of fluoroalkenes and difluoromethyl-substituted compounds illustrates the compound's role in developing new materials and chemical entities (Greedy & Gouverneur, 2001).
Safety and Hazards
properties
IUPAC Name |
6,6-difluoro-1-methyl-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2.2ClH/c1-10-3-2-9-4-6(7,8)5-10;;/h9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDFGYRHCSEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

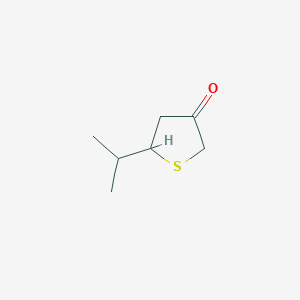
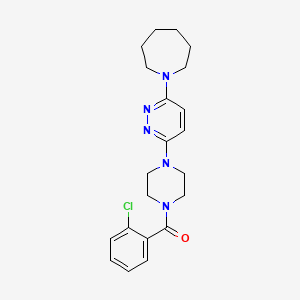
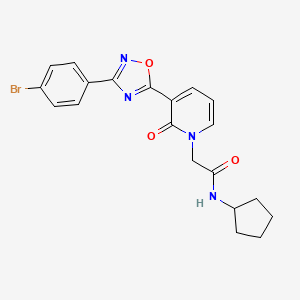
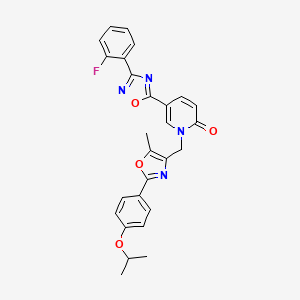
![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)

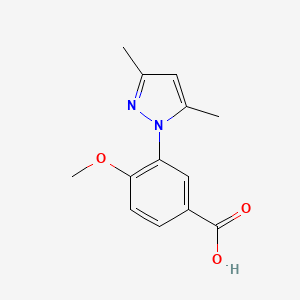
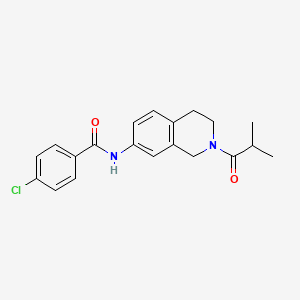
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2957835.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(methylthio)phenyl)oxalamide](/img/structure/B2957837.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)
